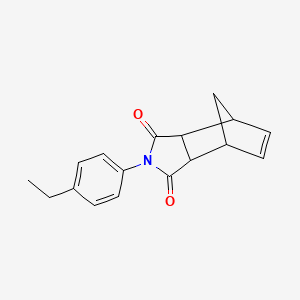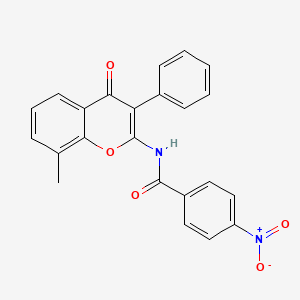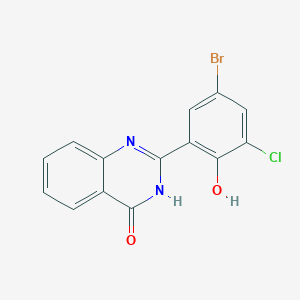
N-(2,4-dimethoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)glycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of a glycinamide moiety attached to a 2,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)glycinamide typically involves the reaction of 2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at the desired sites. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and are structurally similar due to the presence of the 2,4-dimethoxyphenyl group.
N-(2,4-dimethoxyphenyl)-N’-isopropyl-N’-methylsulfonylglycinamide: This compound shares the glycinamide core but has different substituents, leading to varied properties.
Uniqueness
N-(2,4-dimethoxyphenyl)glycinamide is unique due to its specific combination of the 2,4-dimethoxyphenyl group and the glycinamide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-amino-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Clave InChI |
BXOUIJNSPTZBOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490714.png)

![7-Amino-5-(3,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12490718.png)
![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12490752.png)
![5-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12490759.png)
![2-(3,5-dimethylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12490762.png)

![5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B12490772.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12490773.png)
![5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B12490779.png)

![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12490786.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12490790.png)
